molecular formula C7H16ClNO5 B12585783 (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride CAS No. 650636-14-9

(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride

Cat. No.: B12585783
CAS No.: 650636-14-9
M. Wt: 229.66 g/mol
InChI Key: URSMMLQPWOKPCV-RGMNGODLSA-N
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Description

(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, multiple ether linkages, and a carboxylic acid group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride typically involves multiple steps. One common method includes the protection of functional groups, followed by the introduction of ether linkages through nucleophilic substitution reactions. The final step involves deprotection and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes stringent control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride is used to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used in drug development, particularly in designing molecules that target specific enzymes or receptors.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the ether linkages provide flexibility and solubility. The carboxylic acid group can participate in ionic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid
  • (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid
  • (2S)-2-amino-3-(2-ethoxyethoxy)propanoic acid

Uniqueness

(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride is unique due to its multiple ether linkages, which enhance its solubility and reactivity. The hydrochloride form further improves its stability, making it more suitable for various applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

650636-14-9

Molecular Formula

C7H16ClNO5

Molecular Weight

229.66 g/mol

IUPAC Name

(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO5.ClH/c8-6(7(10)11)5-13-4-3-12-2-1-9;/h6,9H,1-5,8H2,(H,10,11);1H/t6-;/m0./s1

InChI Key

URSMMLQPWOKPCV-RGMNGODLSA-N

Isomeric SMILES

C(COCCOC[C@@H](C(=O)O)N)O.Cl

Canonical SMILES

C(COCCOCC(C(=O)O)N)O.Cl

Origin of Product

United States

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